molecular formula C17H22ClNOS B030791 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 102120-96-7

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B030791
M. Wt: 323.9 g/mol
InChI Key: BNVOOCGMHFSIKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine compounds involves multiple steps starting from 2-naphthoic acid. The process includes bromination, esterification, substitution with NaOMe in the presence of CuI, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the title compound as hydrogen chloride salt with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds shows intramolecular hydrogen bonding and specific dimer formations in the crystal structure, indicative of the intricate molecular interactions that could be present in the target compound as well (Zhang, Wang, Chang, & Zhang, 2006).

Chemical Reactions and Properties

The compound and its derivatives are involved in various chemical reactions, including reactions with different aromatic aldehydes, phosphorous pentasulfide, and ethyl bromoacetate, leading to the formation of diverse derivatives. These reactions demonstrate the compound's reactivity and potential for generating pharmacologically active derivatives (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline structures, have been characterized using various analytical techniques, including IR, 1H NMR, 13C NMR spectroscopy, and X-ray crystallography. These analyses provide insight into the physical characteristics that can be anticipated for the target compound (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and the potential for forming derivatives with anticancer activity, have been explored for structurally related compounds. Such studies offer a foundation for understanding the chemical behavior and potential applications of the target compound (Gouhar & Raafat, 2015).

Scientific Research Applications

Synthesis Methodology

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a related compound, was synthesized from 2-naphthoic acid through a sequence of reactions including bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis. The resulting compound was obtained as a hydrogen chloride salt, hinting at the complex nature and the required chemical expertise in the synthesis of such compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Pharmacological Characterization

A compound named A-80426, structurally similar to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, was recognized as a novel antidepressant that combines potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This dual-action profile is considered potentially beneficial in the treatment of depression, signifying the importance of the chemical structure in pharmacological applications (Meyer et al., 1995).

Chemical Derivatives and Their Effects

A derivative, 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, was synthesized and studied for its effects on learning and memory in mice. The results indicated that this compound facilitated learning and memory, showcasing the potential for derivatives of this chemical structure in cognitive enhancement or treatment of memory-related disorders (Jiang Jing-ai, 2006).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity .

properties

IUPAC Name

5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVOOCGMHFSIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543930
Record name 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS RN

102120-96-7
Record name 2-Thiopheneethanamine, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102120-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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